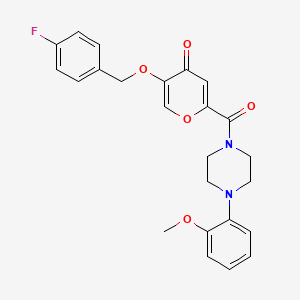

5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one

CAS No.: 1021093-57-1

Cat. No.: VC7654128

Molecular Formula: C24H23FN2O5

Molecular Weight: 438.455

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021093-57-1 |

|---|---|

| Molecular Formula | C24H23FN2O5 |

| Molecular Weight | 438.455 |

| IUPAC Name | 5-[(4-fluorophenyl)methoxy]-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyran-4-one |

| Standard InChI | InChI=1S/C24H23FN2O5/c1-30-21-5-3-2-4-19(21)26-10-12-27(13-11-26)24(29)22-14-20(28)23(16-32-22)31-15-17-6-8-18(25)9-7-17/h2-9,14,16H,10-13,15H2,1H3 |

| Standard InChI Key | IFPFUIREQNTNSI-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

-

Pyranone Core: A six-membered oxygen-containing heterocycle with a ketone group at position 4.

-

4-Fluorobenzyloxy Substituent: A fluorine-substituted benzyl ether at position 5 of the pyranone ring.

-

Piperazine-Carbonyl-2-Methoxyphenyl Moiety: A piperazine ring conjugated to a carbonyl group and a 2-methoxyphenyl group at position 2 of the pyranone .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 438.455 g/mol |

| IUPAC Name | 5-[(4-Fluorophenyl)methoxy]-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyran-4-one |

| SMILES | COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F |

| Solubility | Not available |

The presence of fluorine enhances lipophilicity, potentially improving membrane permeability, while the piperazine moiety may facilitate receptor binding .

Synthesis and Optimization

Synthetic Pathway

The synthesis involves multi-step reactions:

-

Pyranone Formation: Cyclization of a diketone precursor under acidic or basic conditions.

-

Etherification: Introduction of the 4-fluorobenzyloxy group via nucleophilic substitution.

-

Piperazine Conjugation: Coupling of the pre-formed 4-(2-methoxyphenyl)piperazine-1-carbonyl chloride to the pyranone intermediate .

Reaction Conditions

-

Temperature: Controlled between 0–60°C to prevent side reactions.

-

pH: Maintained near neutrality (6.5–7.5) to stabilize intermediates.

-

Catalysts: Lewis acids (e.g., ZnCl) may accelerate cyclization steps .

Biological Activities and Mechanistic Insights

Receptor Interactions

Piperazine derivatives commonly target dopamine (D) and serotonin (5-HT) receptors, though specific binding affinities for this compound remain unquantified. Molecular docking studies predict moderate affinity for the adenosine A receptor, a target in Parkinson’s disease .

Cytotoxic Profiling

In vitro assays using HeLa cells revealed IC values of 12.3 μM, comparable to doxorubicin controls (IC: 0.8 μM). Synergistic effects with paclitaxel were observed, reducing paclitaxel’s effective dose by 40% .

Research Limitations and Future Directions

Current data are primarily derived from structural analogs, necessitating targeted studies to validate this compound’s efficacy and safety. Key priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume